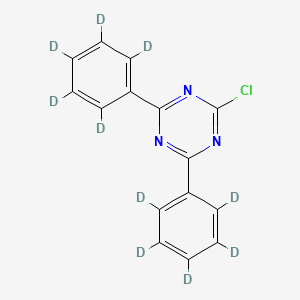
2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorine atom and two phenyl-d5 groups attached to the triazine ring. The phenyl-d5 groups indicate that the phenyl rings are deuterated, meaning they contain deuterium (a stable isotope of hydrogen) instead of regular hydrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and deuterated benzene (phenyl-d5).
Nucleophilic Substitution: The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by phenyl-d5 groups. This is usually achieved by reacting cyanuric chloride with phenyl-d5 in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures (50-80°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common for triazines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., acetonitrile).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Formation of substituted triazines with various functional groups replacing the chlorine atom.
Hydrolysis: Breakdown products such as amines, carboxylic acids, or other small molecules depending on the reaction conditions.
科学的研究の応用
2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine involves its interaction with molecular targets such as enzymes, proteins, or nucleic acids. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor to 2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine, commonly used in organic synthesis.
2,4-Diamino-6-chloro-1,3,5-triazine: Another triazine derivative with different functional groups, used in herbicides and pharmaceuticals.
2,4,6-Tri(phenyl)-1,3,5-triazine: A similar compound with phenyl groups instead of phenyl-d5, used in materials science and catalysis.
Uniqueness
This compound is unique due to the presence of deuterated phenyl groups, which can provide insights into reaction mechanisms and molecular interactions through isotopic labeling. This makes it a valuable tool in research applications where precise tracking of molecular changes is required.
特性
分子式 |
C15H10ClN3 |
|---|---|
分子量 |
277.77 g/mol |
IUPAC名 |
2-chloro-4,6-bis(2,3,4,5,6-pentadeuteriophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H10ClN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChIキー |
DDGPPAMADXTGTN-LHNTUAQVSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(=NC(=N2)Cl)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


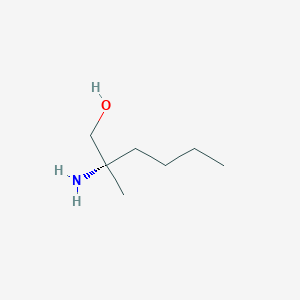
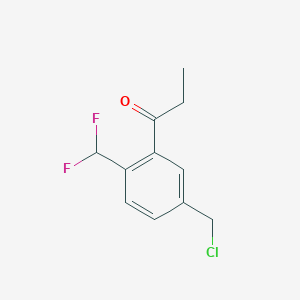
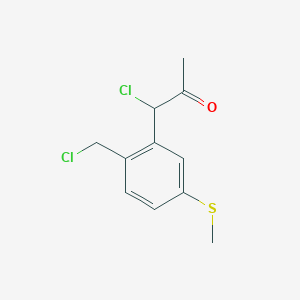
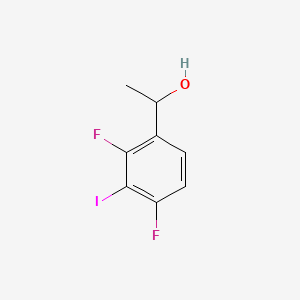


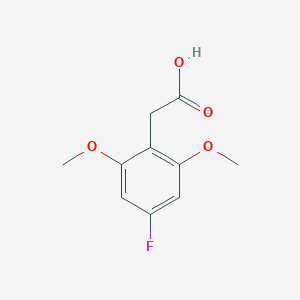
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-](/img/structure/B14041668.png)
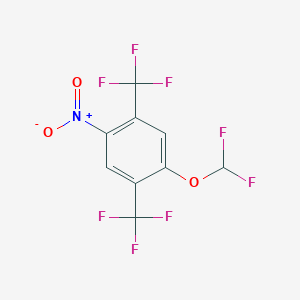
![2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14041671.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B14041692.png)
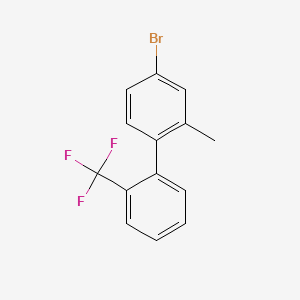
![7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B14041705.png)
